molecular formula C4H10Cl4Si2 B1583810 1,2-Bis(dichloromethylsilyl)ethane CAS No. 3353-69-3

1,2-Bis(dichloromethylsilyl)ethane

Cat. No. B1583810
M. Wt: 256.1 g/mol
InChI Key: VFURVLVRHAMJKG-UHFFFAOYSA-N
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Patent
US05072012

Procedure details

A reactor was charged with 42.3 grams (0.30 mol) of methylvinyldichlorosilane and 0.1 ml of a 2.ethylhexyl alcohol solution containing 2% chloroplatinic acid. To the reactor was added dropwise 34.5 grams (0.30 mol) of methyldichlorosilane. After the completion of addition, stirring was continued for a further one hour. After cooling, the reaction solution was distilled, obtaining 74.5 grams (yield 97%) of 1,2-bis(methyldichlorosilyl)ethane having a boiling point of 109°-110° C./30 mmHg.
Name
methylvinyldichlorosilane
Quantity
42.3 g
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH:2]=[CH:3][SiH:4]([Cl:6])[Cl:5].[CH2:7](C(O)CCCCC)C.[CH3:16][SiH:17]([Cl:19])[Cl:18]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH3:7][Si:4]([Cl:6])([Cl:5])[CH2:3][CH2:2][Si:17]([CH3:16])([Cl:19])[Cl:18] |f:3.4.5|

Inputs

Step One
Name
methylvinyldichlorosilane
Quantity
42.3 g
Type
reactant
Smiles
CC=C[SiH](Cl)Cl
Name
2
Quantity
0.1 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CCCCC)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
34.5 g
Type
reactant
Smiles
C[SiH](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](CC[Si](Cl)(Cl)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 74.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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